molecular formula C18H18O3 B14142384 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid CAS No. 7320-97-0

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid

Katalognummer: B14142384
CAS-Nummer: 7320-97-0
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: AFGNBPYPCPUOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.3384 g/mol . This compound is characterized by the presence of a biphenyl group, a methyl group, and a keto group within its structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, coupling reactions, and purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows for interactions with aromatic systems, while the keto group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its biphenyl structure provides stability and versatility in various chemical reactions, making it valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

7320-97-0

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

3-methyl-5-oxo-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C18H18O3/c1-13(12-18(20)21)11-17(19)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21)

InChI-Schlüssel

AFGNBPYPCPUOEN-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.